
VU0483605
Overview
Description
VU0483605 is a potent and selective positive allosteric modulator of the metabotropic glutamate receptor subtype 1 (mGlu1). This compound has shown significant activity in both human and rat mGlu1 receptors, with effective concentration values of 390 and 356 nanomolar, respectively . This compound is known for its ability to penetrate the blood-brain barrier, making it a valuable tool in neuroscience research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VU0483605 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the Core Structure: The core structure is synthesized through a series of condensation and cyclization reactions.
Functional Group Introduction: Various functional groups, including chloro and pyridinecarboxamide groups, are introduced through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale batch reactors are used to carry out the condensation and cyclization reactions.
Continuous Flow Processing: Continuous flow reactors may be employed for certain steps to improve efficiency and yield.
Purification and Quality Control: Advanced purification techniques and stringent quality control measures ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
VU0483605 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions are commonly used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
Schizophrenia Research
VU0483605 has shown promise in preclinical models of schizophrenia. It has been noted to restore glutamate-mediated calcium signaling deficits observed in mutant cell models associated with schizophrenia. This suggests that this compound may ameliorate some cognitive and behavioral symptoms linked to the disorder .
- Case Study : In rodent models, this compound demonstrated the ability to reverse amphetamine-induced hyperactivity, a behavior predictive of antipsychotic efficacy. These findings indicate its potential as a therapeutic agent for managing psychotic symptoms .
Neuroprotection
Research indicates that mGluR1 activation can provide neuroprotective effects. This compound's modulation of mGluR1 may help reduce neuronal death following ischemic events by enhancing synaptic plasticity and reducing excitotoxicity associated with increased calcium influx through AMPA receptors .
- Case Study : In models of cerebral ischemia, compounds that activate mGluR1 have been shown to prevent neuronal damage, suggesting that this compound could be beneficial in developing treatments for stroke or traumatic brain injury .
Cognitive Enhancement
Studies have explored the effects of this compound on cognitive functions such as learning and memory. By potentiating mGluR1 signaling, it may enhance synaptic plasticity crucial for memory formation.
Mechanism of Action
VU0483605 acts as a positive allosteric modulator of the mGlu1 receptor. It binds to an allosteric site on the receptor, enhancing the receptor’s response to its natural ligand, glutamate. This modulation leads to increased activation of downstream signaling pathways, including calcium mobilization and inositol monophosphate accumulation . The compound’s ability to selectively target mGlu1 receptors without affecting other subtypes, such as mGlu4, highlights its specificity and potential therapeutic value .
Comparison with Similar Compounds
Similar Compounds
Ro67-4853: Another positive allosteric modulator of mGlu1 with similar efficacy.
CPCCOEt: A selective non-competitive antagonist of mGlu1.
VU6005649: An agonist of mGlu7 and mGlu8 receptors.
Uniqueness
VU0483605 stands out due to its high selectivity and potency for mGlu1 receptors, as well as its ability to penetrate the blood-brain barrier. Unlike some other modulators, it does not exhibit activity against mGlu4 receptors, making it a more targeted and specific tool for research .
Biological Activity
VU0483605 is a compound that functions as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 1 (mGlu1). This compound has garnered attention in neuroscience due to its potential therapeutic applications, particularly in treating psychiatric disorders such as schizophrenia. The following sections detail the biological activity of this compound, including its pharmacological profile, research findings, and case studies.
Pharmacological Profile
This compound exhibits significant activity as a PAM for mGlu1 receptors. The compound has been characterized by various studies that provide insights into its efficacy and mechanism of action.
Key Characteristics:
- Efficacy : this compound shows potent mGlu1 PAM activity with an effective concentration (EC50) of approximately 390 nM in human receptors and 356 nM in rat receptors .
- Selectivity : The compound demonstrates selectivity for mGlu1 over other metabotropic glutamate receptors, such as mGlu4, where it shows no significant activity (EC50 > 10 μM) .
- Mechanism of Action : this compound enhances glutamate-mediated signaling through mGlu1 receptors, which may contribute to its potential therapeutic effects in cognitive enhancement and antipsychotic-like activity .
Research Findings
Several studies have investigated the biological effects of this compound, particularly its impact on behavior in animal models relevant to schizophrenia.
Behavioral Studies:
- Cognition Enhancement : In rodent models, this compound has been shown to improve performance in tasks assessing cognitive functions, such as the Morris water maze and novel object recognition tests. These enhancements suggest a role for mGlu1 modulation in cognitive processes .
- Antipsychotic-Like Effects : The compound has demonstrated efficacy in reducing hyperlocomotion induced by NMDA receptor antagonists, a common model for studying antipsychotic effects. This suggests that this compound may mitigate symptoms associated with psychosis .
Comparative Data Table
Compound | Target Receptor | EC50 (nM) | Effects on Behavior |
---|---|---|---|
This compound | mGlu1 | 390 | Enhances cognition; reduces hyperlocomotion |
VU0409551 | mGlu5 | 100 | Antipsychotic-like; cognition-enhancing |
FTIDC | mGlu2 | N/A | Ameliorates methamphetamine-induced deficits |
Case Studies
Case studies exploring the therapeutic potential of this compound have highlighted its role in modulating synaptic plasticity and cognitive functions.
Case Study Insights:
- Synaptic Plasticity : Research indicates that this compound can enhance long-term potentiation (LTP) at synapses, which is critical for learning and memory processes. This effect is particularly relevant in models of cognitive deficits associated with schizophrenia .
- Rescue of Cognitive Deficits : In serine racemase knockout mice, which model aspects of schizophrenia-related cognitive impairment, administration of this compound restored deficits in contextual fear conditioning and synaptic plasticity .
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of VU0483605 in modulating mGlu1 receptor activity?
this compound acts as a selective positive allosteric modulator (PAM) of metabotropic glutamate receptor subtype 1 (mGlu1), enhancing glutamate-induced calcium signaling. Methodologically, its PAM activity is validated via iCa²⁺ mobilization assays in HEK293 cells expressing human or rat mGlu1 receptors. Dose-response curves are generated by preincubating cells with this compound (1-minute protocol), followed by glutamate stimulation. EC₅₀ values (0.39 μM for human, 0.36 μM for rat mGlu1) confirm its potency .
Q. How can researchers confirm the selectivity of this compound for mGlu1 over other mGlu receptor subtypes?
Selectivity is assessed by testing this compound against mGlu4, mGlu5, and other mGlu subtypes using parallel calcium flux assays. For example, this compound shows no activity at mGlu4 (EC₅₀ >10 μM) and neutral cooperativity with mGlu5 despite similar binding affinity. Cross-reactivity studies should include Schild regression analysis and radioligand displacement assays to differentiate binding affinity from functional selectivity .
Q. What in vitro models are used to study this compound’s effects on mutant mGlu1 receptors associated with schizophrenia?
Mutant cell lines mimicking schizophrenia-associated mGlu1 variants (e.g., point mutations altering receptor function) are employed. Researchers measure glutamate-mediated calcium signaling restoration by this compound using fluorometric assays. These models help evaluate its therapeutic potential by comparing mutant vs. wild-type receptor responses .
Q. Which signaling pathways are influenced by this compound in mGlu1-expressing cells?
this compound potentiates glutamate-induced intracellular calcium (iCa²⁺) mobilization, a hallmark of mGlu1 activation. Researchers use Gαq-coupled pathway inhibitors (e.g., U73122 for PLC inhibition) to isolate mGlu1-specific signaling. Data analysis includes operational modeling to quantify cooperativity (β) and affinity (KB) parameters .
Advanced Research Questions
Q. How can contradictory data on this compound’s selectivity between mGlu1 and mGlu5 receptors be resolved?
While this compound binds both mGlu1 and mGlu5, its functional selectivity for mGlu1 is determined by neutral cooperativity with mGlu5 orthosteric agonists. Researchers should combine equilibrium binding assays (to measure affinity) with functional assays (e.g., IP1 accumulation for mGlu5) to disentangle binding vs. modulation effects. Mutagenesis studies targeting allosteric pockets can further elucidate subtype-specific interactions .
Q. What experimental design considerations optimize dose-response studies for this compound?
Key factors include:
- Preincubation time : 1-minute preincubation maximizes PAM effects without receptor desensitization.
- Cell line selection : HEK293 cells stably expressing mGlu1 ensure consistent receptor density.
- Glutamate concentration : Sub-maximal glutamate (EC₂₀) is used to detect PAM efficacy.
- Data normalization : Responses are normalized to maximal glutamate effects to account for batch variability .
Q. How do species differences (human vs. rat) in this compound potency impact translational research?
The slight EC₅₀ variation (0.39 μM vs. 0.36 μM) suggests conserved mGlu1 pharmacology but warrants cross-species validation. Researchers should compare this compound’s cooperativity (β) and affinity (KB) in human vs. rat receptors using chimeric constructs. In vivo studies in rodents must account for CNS penetration differences, measured via brain-to-plasma ratios .
Q. What strategies mitigate off-target effects of this compound in CNS studies?
- Pharmacokinetic profiling : Assess brain exposure using LC-MS/MS to ensure target engagement.
- Mutant receptor controls : Use mGlu1 knockout models to isolate receptor-specific effects.
- Broad-spectrum receptor panels : Screen for off-target activity at GPCRs, ion channels, and transporters .
Q. How can researchers analyze allosteric modulation parameters (e.g., cooperativity, affinity) for this compound?
Operational models of allosterism quantify parameters such as cooperativity factor (β) and binding affinity (KB). For example, glutamate concentration-response curves in the presence of this compound are globally fitted to estimate β (e.g., β = 6.2 for this compound in HEK293-hmGlu1 cells). Radioligand binding assays with [³H]quisqualate further validate KB values .
Q. What methodological challenges arise when translating this compound’s in vitro efficacy to in vivo models?
Challenges include:
- CNS bioavailability : Optimize dosing regimens to maintain brain concentrations above EC₅₀.
- Functional readouts : Use behavioral assays (e.g., prepulse inhibition) alongside electrophysiology to correlate mGlu1 modulation with phenotypic outcomes.
- Species-specific receptor dynamics : Validate target engagement via ex vivo receptor occupancy assays .
Properties
IUPAC Name |
3-chloro-N-[3-chloro-4-(4-chloro-1,3-dioxoisoindol-2-yl)phenyl]pyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10Cl3N3O3/c21-12-4-1-3-11-16(12)20(29)26(19(11)28)15-7-6-10(9-14(15)23)25-18(27)17-13(22)5-2-8-24-17/h1-9H,(H,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQXPBKPTGWZCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)N(C2=O)C3=C(C=C(C=C3)NC(=O)C4=C(C=CC=N4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10Cl3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.